molecular formula C24H29ClN6O3 B606081 2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide CAS No. 2166387-65-9

2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide

Cat. No. B606081
CAS RN: 2166387-65-9
M. Wt: 484.98
InChI Key: GXTJETQFYHZHNB-GASCZTMLSA-N
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Description

The compound “2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide” is also known as BI-3802 . It is a small molecule that binds to the Broad-complex, Tramtrack and Bric-à-brac (BTB) domain of the oncogenic transcription factor B cell lymphoma 6 (BCL6) and leads to the proteasomal degradation of BCL6 .


Molecular Structure Analysis

The molecular formula of this compound is C24H29ClN6O3 . The structure includes a pyrimidinyl group attached to a dimethylpiperidinyl group, a quinolinyl group, and an ethanamide group . The molecule also contains a chloranyl group, which contributes to its reactivity .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 485.0 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, and specific rotation are not available in the sources I found .

Scientific Research Applications

Oncology: Targeting BCL6 in B-cell Malignancies

BI-3802 has shown promise in the field of oncology, particularly in the treatment of B-cell malignancies such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma . The compound works by inducing the formation of BCL6 filaments, leading to degradation . This is significant because BCL6 is a transcriptional repressor that can promote B-cell malignancies when mutated or dysregulated .

Molecular Biology: Facilitating BCL6 Dimerization

Cryo-electron microscopy studies have shown that BI-3802 facilitates BCL6 dimerization and assembly into helices . This is an important finding as it reveals the mechanism behind a BCL6-degrading agent that may be of use in B-cell cancers .

Cell Biology: Inducing BCL6 Degradation

BI-3802 has been found to induce specific and potent ubiquitination and subsequent proteasomal degradation of BCL6 . This is a major finding as it provides a potential therapeutic approach for targeting nonenzymatic oncogenic drivers such as BCL6 .

Biochemistry: Interaction with E3 Ubiquitin Ligase SIAH1

Genome-scale genetic screens have revealed that the non-cullin E3 ubiquitin ligase SIAH1 is responsible for BI-3802–mediated BCL6 ubiquitination and degradation . This suggests that BI-3802 promotes interactions between SIAH1 and BCL6 .

Drug Discovery: Molecular Glue

BI-3802 has been described as a molecular glue . The discovery of small molecules that highjack cellular quality control machinery to selectively degrade proteins has generated considerable excitement in the drug discovery community . BI-3802 is one such molecule, offering a novel approach to target proteins often deemed "undruggable" .

Pharmacology: Selective Degradation of BCL6

BI-3802 has been shown to selectively degrade BCL6 . This selectivity is important as it allows for targeted treatment strategies, potentially reducing side effects associated with less selective treatments .

Mechanism of Action

Future Directions

Given the unique mechanism of action of BI-3802, it represents a promising avenue for future research, particularly in the context of cancer treatment . Further studies are needed to fully understand its potential therapeutic applications and to assess its safety and efficacy in clinical settings.

properties

IUPAC Name

2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTJETQFYHZHNB-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide
Reactant of Route 2
Reactant of Route 2
2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide
Reactant of Route 3
Reactant of Route 3
2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide
Reactant of Route 4
Reactant of Route 4
2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide
Reactant of Route 5
Reactant of Route 5
2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide
Reactant of Route 6
Reactant of Route 6
2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide

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